Anthraquinone-2-carbonyl Chloride

Vue d'ensemble

Description

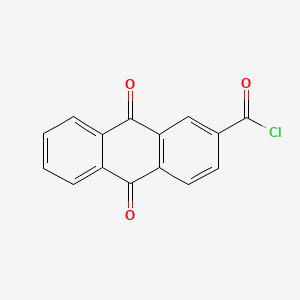

Anthraquinone-2-carbonyl chloride is a derivative of anthraquinone, a compound known for its diverse applications in various fields such as dye manufacturing, medicine, and organic electronics. The compound is characterized by the presence of a carbonyl chloride group attached to the anthraquinone structure, making it a versatile intermediate in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Anthraquinone-2-carbonyl chloride can be synthesized through the reaction of anthraquinone with thionyl chloride or oxalyl chloride. The reaction typically occurs under reflux conditions, where the anthraquinone is dissolved in an appropriate solvent such as dichloromethane, and the chlorinating agent is added slowly. The reaction mixture is then heated to facilitate the formation of the carbonyl chloride derivative .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove any impurities .

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.

Solvolysis: The compound can undergo solvolysis in various solvents, leading to the formation of anthraquinone derivatives.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols.

Solvents: Dichloromethane, ethanol, water.

Conditions: Reflux, presence of a base such as triethylamine.

Major Products:

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Thioesters: Formed from the reaction with thiols.

Applications De Recherche Scientifique

Derivatization Reagent

AQ-2-COCl is widely used as a derivatization reagent in analytical chemistry, particularly for the analysis of amines and phenols. It facilitates the formation of colored and ionizable derivatives that enhance detection sensitivity in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .

Table 1: Derivatization Applications

| Compound Type | Application Method | Detection Limit |

|---|---|---|

| Amines | HPLC | 26 pg |

| Phenols | LC-MS | 10-fold lower than conventional methods |

Synthesis of Bioactive Molecules

In biological research, AQ-2-COCl has been employed in synthesizing bioactive molecules, including potential anticancer agents. Its reactive nature allows for the introduction of anthraquinone moieties into target compounds, which can enhance biological activity .

Photosensitizer Development

AQ-2-COCl plays a crucial role in developing polymeric photosensitizers for applications such as aerobic photooxidative hydroxylation of boronic acids. A notable study demonstrated that AQ-2-COCl could be condensed with poly(2-hydroxyethyl methacrylate) to produce an efficient catalyst that can be reused multiple times without significant loss of activity .

Case Study: Polymeric Photosensitizer Synthesis

- Synthesis Method: Condensation with poly(2-hydroxyethyl methacrylate)

- Application: Catalyzing photooxidative hydroxylation

- Reusability: Effective for over 20 cycles

Dye and Pigment Production

In industrial contexts, AQ-2-COCl is utilized in the production of dyes and pigments due to its anthraquinone structure, which imparts vibrant colors .

Organic Electronics

The compound's properties make it suitable for developing materials used in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic devices .

Mécanisme D'action

The mechanism of action of anthraquinone-2-carbonyl chloride involves its ability to act as a redox catalyst. The compound can undergo single electron transfer (SET) reactions, which enable it to oxidize the reducing ends of polysaccharides, thereby protecting them from alkaline degradation. This redox activity is crucial in various applications, including its use as a derivatization reagent in analytical chemistry .

Comparaison Avec Des Composés Similaires

Anthraquinone-2-sulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a carbonyl chloride group.

Anthraquinone-2-carboxylic acid: Contains a carboxylic acid group and is used in the synthesis of various anthraquinone derivatives.

Uniqueness: Anthraquinone-2-carbonyl chloride is unique due to its high reactivity and versatility in forming a wide range of derivatives through substitution reactions. Its ability to act as a redox catalyst further enhances its applicability in various fields, making it a valuable compound in both research and industrial applications .

Activité Biologique

Anthraquinone-2-carbonyl chloride (ACC1), also known as 9,10-Dioxo-9,10-dihydroanthracene-2-carbonyl chloride, is a compound with notable biological activities. This article explores its mechanisms of action, cellular effects, and therapeutic potential based on various research findings.

Target of Action

ACC1 interacts with several biological targets, influencing cellular processes and biochemical pathways. It has been utilized in synthesizing polymeric photosensitizers for applications in photooxidative hydroxylation reactions, demonstrating its versatility in organic synthesis.

Mode of Action

The compound's reactive carbonyl chloride group allows it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to enzyme inhibition or activation, thereby altering gene expression and cellular signaling pathways .

Cellular Effects

ACC1 exhibits significant effects on various cell types. Research indicates that it can inhibit cancer cell proliferation and induce apoptosis. For instance, anthraquinone derivatives have shown potential in regulating immune responses and modulating metabolic activities within cells .

Biochemical Properties

ACC1's ability to react with alcohols to form esters is crucial for its role as a derivatization reagent in analytical chemistry. This property enhances the detection sensitivity of alcohols in mass spectrometry applications .

Anti-inflammatory and Antinociceptive Activities

Recent studies have highlighted the anti-inflammatory properties of anthraquinones, including ACC1. For example, anthraquinone-2-carboxylic acid (AQCA), a related compound, has demonstrated efficacy in reducing inflammation and pain in various animal models. It suppressed the expression of inflammatory markers such as cyclooxygenase-2 (COX-2) and inhibited pathways involving nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) .

Therapeutic Applications

The therapeutic potential of ACC1 extends to various fields:

- Anticancer Activity : ACC1 and its derivatives have been investigated for their ability to inhibit cancer progression by targeting essential cellular proteins involved in tumor growth .

- Analytical Chemistry : As a derivatization agent, ACC1 enhances the detection sensitivity of amines and alcohols in liquid chromatography-mass spectrometry (LC-MS) applications .

- Anti-inflammatory Treatments : The compound's ability to modulate inflammatory responses suggests its potential use in treating inflammatory diseases .

Table 1: Summary of Biological Activities of this compound

Case Studies

- Cancer Research : Studies have shown that anthraquinone derivatives exhibit significant antiproliferative activity against various cancer cell lines, suggesting that ACC1 could be a promising candidate for cancer therapy .

- Inflammation Models : In vivo studies demonstrated that AQCA effectively reduced symptoms associated with gastritis and abdominal pain without causing toxicity, highlighting the therapeutic potential of anthraquinones in managing inflammatory conditions .

- Analytical Chemistry Applications : ACC1 has been successfully used as a derivatization reagent for alcohols in LC-MS, enhancing detection limits significantly compared to traditional methods .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The carbonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively .

Reaction Conditions and Products

| Nucleophile | Product | Reagents/Conditions | Yield |

|---|---|---|---|

| Amines | Amides | Triethylamine, dichloromethane, RT | >85% |

| Alcohols | Esters | Carbonate buffer (pH 9.5), RT, 10 sec | Quantitative |

| Thiols | Thioesters | Ethanol, reflux | 70–90% |

Key Findings :

-

Reaction with alcohols is rapid (<10 seconds) at room temperature, requiring no heating .

-

Amidation reactions are facilitated by bases like triethylamine to neutralize HCl byproducts .

-

Thioester formation exhibits solvent-dependent kinetics, with maximum rates observed in methanol-acetonitrile mixtures (XMeOH = 0.73–0.81) .

Solvolysis Mechanisms

Solvolysis in binary solvent systems follows an S<sub>N</sub>2-type mechanism , as evidenced by Grunwald-Winstein and Kivinen plots .

Rate Constants in Solvent Mixtures

| Solvent System | Methanol (XMeOH) | Rate Constant (k × 10<sup>4</sup> s<sup>−1</sup>) |

|---|---|---|

| Methanol-acetonitrile | 0.73 | 8.2 |

| Methanol-acetone | 0.83 | 7.9 |

| Ethanol-acetonitrile | 0.65 | 5.1 |

| Ethanol-acetone | 0.78 | 4.8 |

Trends :

-

Rates peak in methanol-rich regions due to enhanced stabilization of the transition state by protic solvents .

-

Ethanol mixtures exhibit slower kinetics compared to methanol, attributed to steric hindrance .

Optimized Derivatization Conditions

Performance Comparison :

-

Anthraquinone derivatives show 113× higher sensitivity in negative ion chemical ionization (NCI) vs. electron impact (EI) modes .

-

Detection limit for phenethyl anthraquinone carboxylate: 26 pg (NCI, selected ion monitoring) .

Photochemical Reactions

The compound serves as a photosensitizer in aerobic photooxidation reactions under visible light .

Photooxidation of Thioethers

| Substrate | Product | Yield (%) | Turnovers |

|---|---|---|---|

| Methyl phenyl sulfide | Methyl phenyl sulfoxide | 95 | >20 |

| Dibutyl sulfide | Dibutyl sulfoxide | 92 | >20 |

Mechanism :

Propriétés

IUPAC Name |

9,10-dioxoanthracene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7ClO3/c16-15(19)8-5-6-11-12(7-8)14(18)10-4-2-1-3-9(10)13(11)17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJNWQJOASAMHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10567134 | |

| Record name | 9,10-Dioxo-9,10-dihydroanthracene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6470-87-7 | |

| Record name | 9,10-Dioxo-9,10-dihydroanthracene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anthraquinone-2-carbonyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.